
2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol
Overview
Description
2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol is a complex organic compound characterized by the presence of multiple nitro groups and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol typically involves multi-step organic reactions. The starting materials often include nitrobenzene derivatives and trifluoromethylated compounds. Common synthetic routes may involve:
Nitration: Introduction of nitro groups to the aromatic ring.
Amination: Formation of the amino linkage between the aromatic rings.
Reduction: Reduction of nitro groups to amines, followed by further functionalization.
Industrial Production Methods
Industrial production methods would likely involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction of nitro groups to amines is a common reaction, often using reagents like hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).
Substitution: Halogenating agents like bromine (Br2), chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
Medicine
The compound may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery.
Industry
In industrial applications, the compound could be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting biochemical pathways. The presence of nitro and trifluoromethyl groups could influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Known for its use as a pesticide and in biochemical research.
Trifluoromethylbenzene: Used as a precursor in organic synthesis.
4-Nitrophenol: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of nitro, trifluoromethyl, and hydroxyl groups in 2-((2,6-Dinitro-4-(trifluoromethyl)phenyl)amino)-1-(4-nitrophenyl)ethanol gives it distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)anilino]-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O7/c16-15(17,18)9-5-11(21(26)27)14(12(6-9)22(28)29)19-7-13(23)8-1-3-10(4-2-8)20(24)25/h1-6,13,19,23H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOUWVCHCMBBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylquinoxalin-2-yl)sulfanyl]-2-phenylacetic acid](/img/structure/B3823086.png)
![(2S)-1-[[3-(cyclohexylmethyl)-2-(cyclopropylmethylsulfonyl)imidazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B3823099.png)


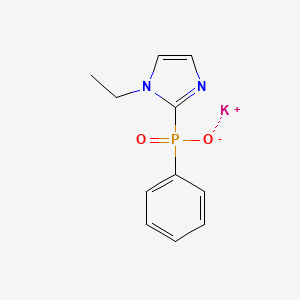
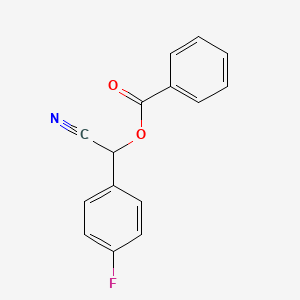
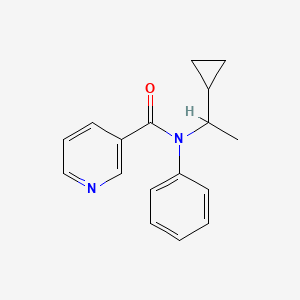


![1,3-Bis[1-(benzylamino)-2,2,2-trichloroethyl]urea](/img/structure/B3823157.png)
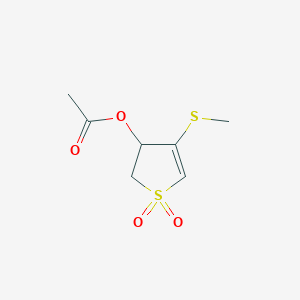
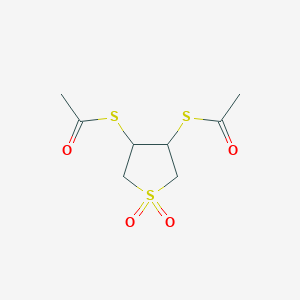

![7-Methyl-10-thia-3,4,5,6,8-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B3823188.png)
